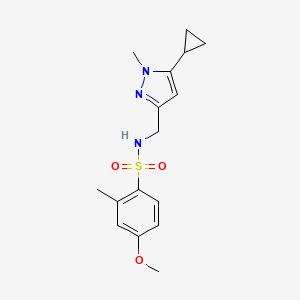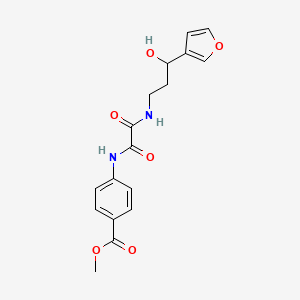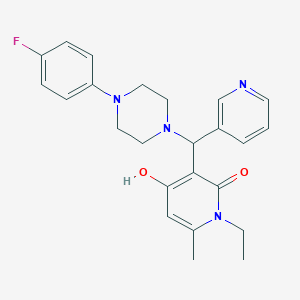![molecular formula C13H17N3O3 B2510953 Pyrazin-2-il(1,5-dioxa-9-azaspiro[5.5]undecan-9-il)metanona CAS No. 1351612-98-0](/img/structure/B2510953.png)
Pyrazin-2-il(1,5-dioxa-9-azaspiro[5.5]undecan-9-il)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazin-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone is a useful research compound. Its molecular formula is C13H17N3O3 and its molecular weight is 263.297. The purity is usually 95%.
BenchChem offers high-quality Pyrazin-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrazin-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Bloque de construcción de Biciclo[1.1.1]pentano: La Pyrazin-2-il(1,5-dioxa-9-azaspiro[5.5]undecan-9-il)metanona sirve como un intermedio valioso para sintetizar derivados de biciclo[1.1.1]pentano. Estas estructuras compactas son de interés en el descubrimiento de fármacos debido a su sistema de anillo de tres miembros único. Los investigadores han utilizado este compuesto para crear andamiajes novedosos para posibles candidatos a fármacos .
- Derivados de Tiofeno: Los derivados de this compound se han utilizado como precursores para sintetizar 5-aril-N-(pirazin-2-il)tiofenos. Estos compuestos exhiben propiedades electrónicas interesantes y encuentran aplicaciones en la electrónica orgánica, como la fotovoltaica orgánica y los transistores de efecto de campo .
- Derivado de Clorhidrato: Se ha sintetizado un derivado específico, (1-(6-amino-5-(2,3-diclorofenil)pirazin-2-il)pirrolidin-2-il)(4(metilsulfonil)piperazin-1-il)metanona clorhidrato. Investigar sus propiedades farmacológicas podría conducir a posibles candidatos a fármacos .
Química Medicinal
Ciencia de los Materiales
Desarrollo Farmacéutico
Mecanismo De Acción
Target of Action
The primary target of Pyrazin-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone is the METTL3/METTL14 protein complex . This complex is part of the m6A regulation machinery, which plays a key role in a variety of diseases including several types of cancer, type 2 diabetes, and viral infections .
Mode of Action
Pyrazin-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone interacts with the METTL3/METTL14 protein complex, leading to a reduction in the m6A/A level of polyadenylated RNA in certain cell lines . This interaction and the resulting changes are believed to be the primary mode of action for this compound.
Biochemical Pathways
The compound affects the m6A regulation pathway, which is involved in a wide array of biological processes . The m6A modification is the most prevalent one, representing around 50% of the total methylated ribonucleotides in global cellular RNAs . It has been found in all kinds of cellular RNA, including mRNA, tRNA, and rRNA, and its roles in gene expression regulation are various, ranging from splicing to translation, stability, and degradation .
Pharmacokinetics
The series of compounds that includes Pyrazin-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties . Physicochemical characteristics were taken into account during hit optimization, resulting in a compound with moderate permeability and slightly increased solubility .
Result of Action
The result of the compound’s action is a reduction in the m6A/A level of polyadenylated RNA in certain cell lines, such as MOLM-13 (acute myeloid leukemia) and PC-3 (prostate cancer) cell lines . This reduction can potentially influence various biological processes, including splicing, translation, stability, and degradation of RNA .
Análisis Bioquímico
Biochemical Properties
Pyrazin-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. One of the primary interactions is with the METTL3/METTL14 protein complex, which is involved in the methylation of N6-methyladenosine (m6A) on RNA . This interaction is crucial for regulating gene expression, RNA stability, and various cellular processes. The compound’s binding to the METTL3/METTL14 complex inhibits its methyltransferase activity, thereby affecting the m6A modification on RNA.
Cellular Effects
Pyrazin-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone exerts various effects on different cell types and cellular processes. In cancer cells, such as acute myeloid leukemia and prostate cancer cells, the compound has been shown to reduce the levels of m6A-modified RNA, leading to alterations in gene expression and cellular metabolism . This reduction in m6A levels can impact cell signaling pathways, such as those involved in cell proliferation and apoptosis, ultimately influencing cell function and survival.
Molecular Mechanism
The molecular mechanism of action of Pyrazin-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone involves its binding to the METTL3/METTL14 protein complex. By inhibiting the methyltransferase activity of this complex, the compound prevents the addition of m6A modifications to RNA . This inhibition leads to changes in RNA stability, splicing, and translation, which in turn affect gene expression and cellular function. Additionally, the compound may interact with other biomolecules involved in RNA metabolism, further influencing its effects on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pyrazin-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound can maintain its inhibitory effects on the METTL3/METTL14 complex, leading to sustained reductions in m6A levels and associated changes in cellular function. The long-term effects on cellular function may vary depending on the specific cell type and experimental conditions.
Dosage Effects in Animal Models
In animal models, the effects of Pyrazin-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone vary with different dosages. At lower doses, the compound effectively inhibits the METTL3/METTL14 complex without causing significant toxicity . At higher doses, the compound may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired inhibitory effects on the METTL3/METTL14 complex, beyond which the risk of adverse effects increases.
Metabolic Pathways
Pyrazin-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone is involved in metabolic pathways related to RNA methylation. The compound interacts with the METTL3/METTL14 complex, inhibiting its methyltransferase activity and affecting the m6A modification on RNA . This interaction can influence metabolic flux and metabolite levels, particularly those related to RNA metabolism and gene expression. Additionally, the compound may interact with other enzymes or cofactors involved in RNA processing, further affecting its metabolic pathways.
Transport and Distribution
Within cells and tissues, Pyrazin-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone is transported and distributed through various mechanisms. The compound may interact with specific transporters or binding proteins that facilitate its uptake and localization within cells . Once inside the cells, the compound can accumulate in specific compartments or organelles, depending on its interactions with cellular components. These interactions can influence the compound’s localization and accumulation, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of Pyrazin-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the nucleus, where it can interact with the METTL3/METTL14 complex and inhibit its methyltransferase activity. This localization is essential for the compound’s ability to modulate RNA methylation and influence gene expression and cellular function.
Propiedades
IUPAC Name |
1,5-dioxa-9-azaspiro[5.5]undecan-9-yl(pyrazin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c17-12(11-10-14-4-5-15-11)16-6-2-13(3-7-16)18-8-1-9-19-13/h4-5,10H,1-3,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCTWEPZBGUVFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)C(=O)C3=NC=CN=C3)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(3,4-Dimethylphenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol](/img/structure/B2510872.png)

![N-(4-chlorobenzyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2510876.png)
![Cyclopropyl[5-(trifluoromethyl)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B2510877.png)
![2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfanyl}-N-methylacetamide](/img/structure/B2510879.png)

![8-[(E)-2-phenylethenesulfonyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2510886.png)
![[1-Phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methanol](/img/structure/B2510887.png)

![3-chloro-5-fluoro-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzamide](/img/structure/B2510891.png)
![6-(2-Methoxyphenyl)-2-[1-(2-phenyltriazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2510892.png)
![Methyl 1-[(3-aminocyclobutyl)methyl]triazole-4-carboxylate;hydrochloride](/img/structure/B2510893.png)
